molecular formula C20H22N2O4 B14957897 N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14957897
M. Wt: 354.4 g/mol
InChI Key: PQPLCVZOSHCRDX-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenyl halides.

    Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid group of the pyrrolidine ring and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of hydroxypyrrolidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-bromophenyl)-3-methoxybenzamide
  • 3-methoxybenzyl alcohol
  • 4-benzyloxy-3-methoxybenzyl alcohol

Uniqueness

This compound is unique due to its specific structural features, such as the combination of methoxybenzyl and methoxyphenyl groups with a pyrrolidine ring. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-25-17-8-6-14(7-9-17)12-21-20(24)15-10-19(23)22(13-15)16-4-3-5-18(11-16)26-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,21,24)

InChI Key

PQPLCVZOSHCRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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